molecular formula C12H13N5S B279358 3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279358
M. Wt: 259.33 g/mol
InChI Key: QYIXBBHERPSPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by binding to specific targets such as enzymes, receptors, and proteins. It has been reported to inhibit the activity of various enzymes such as tyrosine kinases, topoisomerases, and cyclooxygenases. It has also been shown to interact with various receptors such as GABA-A receptors and adenosine receptors.
Biochemical and Physiological Effects:
3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to regulate the expression of various cytokines and enzymes involved in inflammation and diabetes. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to have anxiolytic and sedative effects by interacting with GABA-A receptors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its mechanism of action has been extensively studied. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for further research on 3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. Furthermore, it would be interesting to study the potential applications of this compound in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of 3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with isobutyl isothiocyanate and 1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and antidiabetic properties by regulating the expression of various cytokines and enzymes.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylpropyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-8(2)7-10-14-15-12-17(10)16-11(18-12)9-5-3-4-6-13-9/h3-6,8H,7H2,1-2H3

InChI Key

QYIXBBHERPSPID-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=N3

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=N3

Origin of Product

United States

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